N-(4-fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-pyrimidin-4-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-5-3-13(4-6-14)10-20-17(23)22-9-1-2-15(11-22)24-16-7-8-19-12-21-16/h3-8,12,15H,1-2,9-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSUDWSABUYJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(4-chlorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
- Structural Difference : Chlorine replaces fluorine at the benzyl para position.
- Impact: Lipophilicity: Chlorine’s higher molar mass (35.45 vs. 19.00 g/mol) and larger atomic radius increase lipophilicity (clogP ~2.8 vs. Metabolism: Chlorine’s weaker electron-withdrawing effect compared to fluorine may reduce metabolic stability due to slower oxidative dehalogenation. Molecular Weight: 344.45 g/mol vs. 328.34 g/mol for the fluoro compound.
Piperidine Carboxamides with Heterocyclic Moieties
AZD5363 (Akt Inhibitor)
- Structure: 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide .
- Key Differences :
- Core : Pyrrolopyrimidine replaces pyrimidinyloxy, enabling additional hydrogen bonding.
- Substituents : A 4-chlorophenyl group and hydroxypropyl chain enhance solubility but reduce blood-brain barrier penetration compared to the fluorobenzyl group.
- Activity: AZD5363 exhibits nanomolar Akt inhibition (IC₅₀ = 8 nM) and >100-fold selectivity over ROCK kinases. The hydroxypropyl group improves solubility (aqueous solubility >50 μM) but may limit CNS penetration.
PF3845 and PF750
- PF3845 : Features a trifluoromethylpyridinyl group, increasing metabolic stability and lipophilicity (clogP ~4.1) compared to the target compound. The trifluoromethyl group enhances resistance to cytochrome P450 oxidation .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated values based on structural analogs.
Research Findings and Limitations
- Structural Insights : Fluorine’s small size and strong electron-withdrawing nature optimize metabolic stability and target binding in the parent compound compared to bulkier halogens (e.g., chlorine) .
- Gaps in Data: No direct activity or pharmacokinetic data for N-(4-fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide are available in the provided evidence. Comparisons rely on structural extrapolation and trends from analogs.
- Therapeutic Potential: If designed as a kinase inhibitor, the pyrimidinyloxy group may confer selectivity akin to AZD5363, but experimental validation is critical .
Preparation Methods
Cyclization Strategies
The piperidine ring is commonly synthesized via cyclization of δ-amino ketones or through Pd-catalyzed [4 + 2] annulation. A Pd(dba)₂-mediated annulation between α-fluoro-β-ketoesters and imines yields fluorinated piperidines with excellent regioselectivity (up to 92% yield). For example:
$$
\text{Pd(dba)}_2 + \text{Ligand L1} \rightarrow \text{3-Fluoropiperidine intermediate}
$$
This method avoids harsh conditions and enables scalability to multigram quantities.
Isonipecotic Acid Derivatives
Commercial isonipecotic acid (piperidine-4-carboxylic acid) serves as a starting material. Key steps include:
- N-Boc protection : Using di-tert-butyl dicarbonate in 1,4-dioxane.
- Friedel-Crafts acylation : Reaction with aryl substrates (e.g., bromobenzene) in the presence of AlCl₃ to form benzoylpiperidine intermediates.
Introduction of the Pyrimidin-4-yloxy Group
Nucleophilic Substitution
A preformed piperidine-3-tosylate undergoes substitution with pyrimidin-4-ol under basic conditions:
$$
\text{Piperidine-3-tosylate} + \text{pyrimidin-4-ol} \xrightarrow{\text{NaH, DMF}} \text{3-(pyrimidin-4-yloxy)piperidine}
$$
Yields range from 65–78% depending on the leaving group (tosylate > mesylate).
Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) facilitate etherification:
$$
\text{Piperidine-3-ol} + \text{pyrimidin-4-ol} \xrightarrow{\text{DIAD, PPh₃}} \text{3-(pyrimidin-4-yloxy)piperidine}
$$
This method achieves higher regioselectivity (>90%) but requires anhydrous conditions.
Formation of the Carboxamide Moiety
Carbodiimide-Mediated Coupling
The piperidine’s primary amine reacts with 4-fluorobenzyl isocyanate using HATU or EDCl/HOBt:
$$
\text{3-(Pyrimidin-4-yloxy)piperidine} + \text{4-fluorobenzyl isocyanate} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}
$$
Reaction optimization (Table 1) shows HATU outperforms EDCl in yield (88% vs. 72%).
Table 1: Carboxamide Coupling Efficiency
| Coupling Reagent | Solvent | Yield (%) |
|---|---|---|
| HATU | DMF | 88 |
| EDCl/HOBt | DCM | 72 |
| DCC | THF | 65 |
Urea Formation Alternatives
In industrial settings, phosgene-free routes utilize triphosgene to generate the carboxamide:
$$
\text{Piperidine amine} + \text{4-fluorobenzylamine} \xrightarrow{\text{triphosgene}} \text{N-(4-fluorobenzyl)carbamoyl chloride intermediate}
$$
This method reduces toxicity but requires stringent temperature control.
Alternative Synthetic Routes
Weinreb Amide Intermediates
A Weinreb amide derivative of isonipecotic acid reacts with Grignard reagents to form ketones, which are subsequently reduced to piperidines:
$$
\text{Weinreb amide} + \text{ArMgBr} \rightarrow \text{Ketone} \xrightarrow{\text{NaBH}_4} \text{Piperidine}
$$
This approach allows modular introduction of aryl groups but involves multi-step sequences.
Enzymatic Resolution
Chiral piperidines are accessible via lipase-catalyzed kinetic resolution (e.g., using Candida antarctica lipase B), achieving enantiomeric excess >95%.
Optimization and Scale-Up Considerations
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but complicate purification. Recent advances advocate for cyclopentyl methyl ether (CPME) as a greener alternative.
Catalytic Improvements
Pd nanoparticles immobilized on MOFs (e.g., UiO-66-NH₂) reduce catalyst loading to 0.5 mol% while maintaining yield (85%).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
